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Introduction
[Des-Arg9]-Bradykinin (DABK) is an octapeptide and an active metabolite of the nonapeptide

Bradykinin (BK).[1][2][3] While Bradykinin primarily exerts its potent pharmacological effects,

such as vasodilation, by activating the constitutively expressed B2 receptor, DABK is the

selective agonist for the kinin B1 receptor (B1R).[2][4][5] The B1R is typically expressed at low

levels in healthy tissues but is significantly upregulated during inflammation, tissue injury, and

certain pathological states.[4][5][6] This inducible nature makes the DABK/B1R axis a critical

pathway in mediating chronic inflammatory responses, pain, and vascular changes, positioning

it as a key target for drug development professionals. This guide provides a detailed overview

of the endogenous production, metabolism, and signaling of [Des-Arg9]-Bradykinin.

Endogenous Production of [Des-Arg9]-Bradykinin
The formation of [Des-Arg9]-Bradykinin is a two-step process that begins with the generation

of its precursor, Bradykinin.

Bradykinin (BK) Formation: Bradykinin is produced from a precursor protein, high-molecular-

weight kininogen (HK).[2][7] The enzyme plasma kallikrein, which is formed from its zymogen

prekallikrein during the activation of the plasma contact system, cleaves HK to release the
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nine-amino-acid peptide Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg).[2][7] This

activation can occur on the surface of endothelial cells.[5][7]

Conversion of BK to [Des-Arg9]-Bradykinin: [Des-Arg9]-Bradykinin is formed by the

cleavage of the C-terminal arginine residue from Bradykinin.[7] This conversion is catalyzed

by carboxypeptidases, collectively known as kininase I.[1][2][8] The primary enzymes

responsible for this step are:

Carboxypeptidase N (CPN): A zinc metalloprotease found in plasma that cleaves C-

terminal arginine or lysine residues from peptides.[3][9][10][11] It is considered a key

enzyme in the formation of DABK in the circulation.[3][9]

Carboxypeptidase M (CPM): A membrane-bound, GPI-anchored enzyme that also

efficiently converts BK to DABK on the cell surface, allowing for localized B1R activation.

[7][12]

Under normal physiological conditions, the conversion of BK to DABK by kininase I is a minor

metabolic pathway.[1][2][3] However, its significance increases substantially when the primary

BK-degrading enzyme, Angiotensin-Converting Enzyme (ACE), is inhibited.[1][2][3]

Metabolism and Degradation
Once formed, [Des-Arg9]-Bradykinin has a significantly longer half-life in serum compared to

Bradykinin.[1][2][13] Its degradation is carried out by several metallopeptidases:

Angiotensin-Converting Enzyme (ACE or Kininase II): ACE is a key enzyme in the renin-

angiotensin system and the primary enzyme responsible for Bradykinin inactivation.[1][2][3] It

also degrades DABK, although its potentiating effect is less extensive for DABK than for BK.

[1][2] ACE cleaves the C-terminal dipeptide (Pro-Phe) from DABK.[7]

Aminopeptidase P (APP): APP is considered the main metabolic pathway for the inactivation

of [Des-Arg9]-Bradykinin.[2][3] It cleaves the N-terminal arginine from DABK. The rate of

DABK degradation has been shown to correlate significantly with serum APP activity.[1][2]

Angiotensin-Converting Enzyme 2 (ACE2): ACE2, a homolog of ACE, is a carboxypeptidase

that can also degrade [Des-Arg9]-Bradykinin by cleaving the C-terminal phenylalanine
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residue.[7][14] This function is particularly relevant in tissues where ACE2 is highly

expressed, such as the lungs.[14]

The interplay of these enzymes dictates the local concentration and biological activity of DABK.

An imbalance, such as reduced degradation due to ACE inhibitor therapy or other enzymatic

defects, can lead to an accumulation of DABK and prolonged B1R stimulation, contributing to

pathologies like angioedema.[15][16]

Data Presentation: Quantitative Analysis
Quantitative data on the kinetics and enzymatic activities related to DABK are crucial for

understanding its physiological and pathological roles.

Table 1: Comparative Kinetics of Bradykinin (BK) and [Des-Arg9]-Bradykinin (DABK) in

Human Serum

Parameter
Bradykinin
(BK)

[Des-Arg9]-
Bradykinin
(DABK)

Fold Change
with ACE
Inhibitor

Data Source

Half-life (t½) 27 ± 10 s 643 ± 436 s N/A [1][2][13]

Half-life (t½) with

ACEi
249 ± 16 s 661 ± 38 s 9.0-fold (for BK) [17]

| Half-life (t½) with ACEi (Angioedema Patients) | 361 ± 90 s | 1549 ± 319 s | 2.2-fold (for

DABK) |[17] |

Table 2: Serum Metallopeptidase Activities in Healthy Individuals
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Enzyme
Activity
(nmol·min⁻¹·ml⁻¹)

Notes Data Source

Angiotensin-

Converting Enzyme

(ACE)

44 ± 12

Activity is
significantly higher
in men than in
women.[8]

[1][2][13]

Aminopeptidase P

(APP)
22 ± 9

Activity is significantly

higher in women than

in men.[8]

[1][2][13]

| Kininase I (Carboxypeptidases) | 62 ± 10 | Generic name for carboxypeptidases that form

DABK. |[1][2][13] |

Table 3: Relative Contribution of Enzymes to Kinin Degradation in Human Serum

Kinin ACE Contribution Other Enzymes Data Source

Bradykinin (BK) 88 ± 6%
12 ± 6% (primarily
APP and Kininase
I)

[1][2]

| [Des-Arg9]-Bradykinin (DABK) | ~50% | ~50% (primarily APP) |[18] |

Experimental Protocols
Quantification of [Des-Arg9]-Bradykinin
1. Competitive Chemiluminescent Enzyme Immunoassay: This method provides high sensitivity

for quantifying residual BK and formed DABK in biological samples.[8]

Sample Preparation: Blood samples are collected and processed to serum. Peptides are

extracted from the serum, often using an ethanolic extraction method, followed by

evaporation of the solvent.[8]

Resuspension: The dried extracts are resuspended in a suitable assay buffer (e.g., 50 mM

Tris·HCl, pH 7.4, with 100 mM NaCl and 0.05% Tween 20).[8]
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Immunoassay Principle: The assay is a competitive format using highly specific polyclonal

rabbit immunoglobulins raised against the carboxy-terminal end of the target peptide

(DABK). The sample is incubated with the specific antibody and a known amount of

digoxigenin-labeled peptide. The sample's endogenous peptide competes with the labeled

peptide for antibody binding sites.

Detection: Immune complexes are detected using an anti-digoxigenin antibody conjugated to

an enzyme (e.g., alkaline phosphatase) that catalyzes a chemiluminescent reaction. The

light intensity is inversely proportional to the concentration of DABK in the sample.[8]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific

and quantitative method for peptide measurement.[19]

Sample Preparation: Plasma samples are prepared for analysis.

Chromatography: Peptides are separated using reverse-phase liquid chromatography. A

typical retention time for DABK is around 3.20 minutes under specific column and gradient

conditions.[19]

Mass Spectrometry: The eluted peptides are ionized and analyzed by a mass spectrometer

operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific

precursor ion for DABK (e.g., m/z 453) and monitoring for specific fragment ions (e.g., m/z

263.1 and 642.8) after collision-induced dissociation.[19]

Quantification: A calibration curve is generated using known standards (e.g., 50 to 1000

pg/ml), and the concentration of DABK in the sample is determined by comparing its peak

area to the standard curve.[19]

Measurement of Serum Metallopeptidase Activities
The activities of ACE, APP, and Kininase I are determined by incubating serum with specific

synthetic substrates and measuring the rate of product formation, typically via fluorometric or

spectrophotometric methods. For example, ACE activity can be measured using the substrate

Hippuryl-His-Leu, and Kininase I activity can be measured using Hippuryl-Arg. The rate of

hydrolysis is then used to calculate the enzyme activity in units of nmol of product formed per

minute per ml of serum (nmol·min⁻¹·ml⁻¹).[1][2]
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Caption: Endogenous production and metabolism of [Des-Arg9]-Bradykinin.
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Caption: Signaling pathway of the Bradykinin B1 Receptor (B1R).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b550201?utm_src=pdf-body
https://www.benchchem.com/product/b550201?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b550201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Collection & Processing

Analysis

1. Collect Venous Blood

2. Isolate Plasma/Serum
(Centrifugation)

3. Peptide Extraction
(e.g., Ethanolic Extraction)

4. Quantification

LC-MS/MS Enzyme Immunoassay

5. Data Analysis
& Interpretation

Click to download full resolution via product page

Caption: General experimental workflow for kinin quantification.

Conclusion
The endogenous production of [Des-Arg9]-Bradykinin via the action of carboxypeptidases on

Bradykinin represents a crucial amplification loop in inflammatory conditions. Its subsequent

metabolism by ACE, APP, and ACE2 determines the duration and intensity of B1 receptor

signaling. This pathway's inducible nature and potent pro-inflammatory effects make it a highly

relevant area of study for researchers in inflammation, cardiovascular disease, and pain. For
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drug development professionals, the enzymes that produce and degrade DABK, as well as the

B1 receptor itself, offer promising targets for therapeutic intervention aimed at modulating

chronic inflammatory states. A thorough understanding of the quantitative kinetics and

metabolic balance is essential for the successful development of such therapies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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